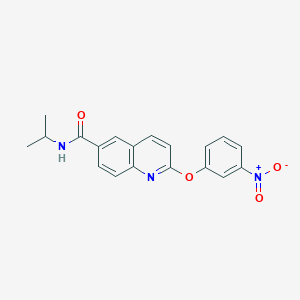

2-(3-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Description

Properties

CAS No. |

921211-22-5 |

|---|---|

Molecular Formula |

C19H17N3O4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-(3-nitrophenoxy)-N-propan-2-ylquinoline-6-carboxamide |

InChI |

InChI=1S/C19H17N3O4/c1-12(2)20-19(23)14-6-8-17-13(10-14)7-9-18(21-17)26-16-5-3-4-15(11-16)22(24)25/h3-12H,1-2H3,(H,20,23) |

InChI Key |

HLPOOBVJLZPBEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Quinoline Formation: The construction of the quinoline ring system through cyclization reactions.

Carboxamide Formation:

Isopropylation: The addition of an isopropyl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Isopropyl-2-(3-aminophenoxy)quinoline-6-carboxamide.

Scientific Research Applications

N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects: The 3-nitrophenoxy group in the target compound may increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins (e.g., kinases or proteases).

- Lipophilicity: The isopropyl carboxamide (target) and tetrahydrothieno ring () increase logP values, favoring membrane permeability but risking CYP450-mediated metabolism .

- Solubility : The piperazine-propoxy group in and the hydroxy-oxo group in likely improve aqueous solubility via hydrogen bonding .

Metabolic and Toxicological Considerations

- Nitro Group: May act as a prodrug (e.g., reduced to an amine in vivo) but could generate reactive oxygen species (ROS), raising toxicity concerns. This contrasts with ’s amino group, which is metabolically stable .

- Heterocyclic Moieties: Azetidine () and piperazine () rings may undergo N-dealkylation, whereas the tetrahydrothieno ring () offers resistance to oxidative metabolism .

Biological Activity

2-(3-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide, also known as N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide, is a compound characterized by a quinoline core structure and functional groups that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C19H17N3O4

- Molecular Weight : 351.35 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its unique structural features allow it to interact with various biological targets, leading to pro-apoptotic effects in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

The compound has shown effectiveness against a range of bacterial strains. In comparative studies, it demonstrated superior activity compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, particularly focusing on its effects on cell proliferation and apoptosis.

- Targeting Enzymes/Receptors : The compound is believed to inhibit specific enzymes and receptors involved in cancer progression, particularly vascular endothelial growth factor (VEGF) receptors.

- Cell Proliferation Pathways : It disrupts pathways associated with cell growth and survival, promoting apoptosis in malignant cells.

Case Studies

-

In Vivo Studies : A study involving patient-derived xenograft (PDX) models of human lung cancer demonstrated that treatment with the compound resulted in significant tumor growth inhibition (TGI %). The average tumor volume reduction was recorded, alongside biochemical blood tests indicating low toxicity levels in treated mice.

- Average Tumor Volume Reduction : 65%

- TGI % : 75%

- Comparative Analysis with Other Quinoline Derivatives : In a study comparing various quinoline derivatives, this compound exhibited a higher efficacy against certain cancer cell lines than its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of a quinoline-6-carboxylic acid derivative with isopropylamine, followed by nitrophenoxy substitution. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (80–120°C), and catalysts (e.g., piperidine for facilitating cyclization). Yield optimization requires monitoring intermediates via TLC and purification using column chromatography with gradients like ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- IR Spectroscopy : Identify peaks for C=O (1650–1700 cm⁻¹), N-H (3300–3500 cm⁻¹), and nitrophenoxy NO₂ (1520–1350 cm⁻¹) .

- NMR : Analyze ¹H NMR for quinoline aromatic protons (δ 7.5–9.0 ppm), isopropyl CH₃ (δ 1.2–1.5 ppm), and nitrophenoxy protons (δ 7.0–8.5 ppm). ¹³C NMR should confirm carboxamide C=O (δ 165–170 ppm) .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for purity loss and LC-MS to identify degradation products. Store in airtight containers under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., antiproliferative vs. cytotoxic effects) across cell lines?

- Methodology :

- Dose-Response Analysis : Use IC₅₀ curves to differentiate cytotoxic thresholds from antiproliferative effects.

- Mechanistic Profiling : Perform flow cytometry (apoptosis assays) and Western blotting (caspase-3, Bcl-2) to clarify modes of action .

- Computational Modeling : Apply QSPR models to correlate substituent effects (e.g., nitro group position) with activity trends .

Q. How can computational methods predict the compound’s pharmacokinetic properties and binding affinity?

- Methodology :

- Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with targets like topoisomerases or kinase domains.

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration. Validate with in vitro assays (e.g., Caco-2 permeability) .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for nitrophenoxy-substituted quinolines?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., nitro → methoxy, halogen) and compare bioactivity.

- 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic field data from crystallography (e.g., CCDC 1983315 for structural analogs) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.